molecular formula C9H10ClF2NO B13044792 (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13044792
M. Wt: 221.63 g/mol
InChI Key: FPVDHTWYRHBKRX-ALFREKQPSA-N
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Description

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and the presence of chloro and difluoro substituents on the phenyl ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Chlorination and Fluorination: The precursor undergoes chlorination and fluorination reactions to introduce the chloro and difluoro groups on the phenyl ring.

    Amination: The intermediate product is then subjected to amination reactions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro and difluoro groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both chloro and difluoro substituents

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1

InChI Key

FPVDHTWYRHBKRX-ALFREKQPSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1F)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Cl)F)N)O

Origin of Product

United States

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